

An In-depth Technical Guide on the Solubility of Methyl 2-(sulfamoylmethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-(sulfamoylmethyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Methyl 2-(sulfamoylmethyl)benzoate** (MeSAB), a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for the design, optimization, and control of its solution crystallization process, which is a key step in its purification and manufacturing.

Core Topic: Solubility Profile of Methyl 2-(sulfamoylmethyl)benzoate

The solubility of **Methyl 2-(sulfamoylmethyl)benzoate** has been systematically determined in a range of organic solvents, revealing significant variations that are dependent on the nature of the solvent and the temperature. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Quantitative Solubility Data

The mole fraction solubility of **Methyl 2-(sulfamoylmethyl)benzoate** was determined in sixteen different organic solvents across a temperature range of 272.15 K to 324.15 K under ambient pressure. The results indicate that MeSAB exhibits the highest solubility in ketones and the lowest in alcohols.^[1]

A summary of the solubility data is presented in the tables below. At a constant temperature, the solubility of **Methyl 2-(sulfamoylmethyl)benzoate** in the tested solvents follows this descending order: cyclopentanone > acetone > 2-butanone > acetonitrile > 2-pentanone ≈ methyl acetate > ethyl acetate > ethyl formate > methanol > ethanol > n-propanol > isopropanol > n-butanol > n-pentanol > isopentanol ≈ isobutanol.[1]

Table 1: Solubility of **Methyl 2-(sulfamoylmethyl)benzoate** in Alcohols (Mole Fraction, x)

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol	Isobutanol	n-Pentanol	Isopentanol
272.15	0.0185	0.0132	0.0101	0.0089	0.0075	0.0063	0.0058	0.0055
278.15	0.0231	0.0165	0.0126	0.0111	0.0094	0.0079	0.0072	0.0069
283.15	0.0288	0.0206	0.0157	0.0138	0.0117	0.0098	0.0090	0.0086
288.15	0.0359	0.0257	0.0196	0.0172	0.0146	0.0122	0.0112	0.0107
293.15	0.0448	0.0321	0.0245	0.0215	0.0182	0.0152	0.0140	0.0133
298.15	0.0558	0.0400	0.0305	0.0268	0.0227	0.0190	0.0175	0.0166
303.15	0.0696	0.0499	0.0380	0.0334	0.0283	0.0237	0.0218	0.0207
308.15	0.0867	0.0622	0.0474	0.0416	0.0353	0.0295	0.0272	0.0258
313.15	0.1081	0.0775	0.0591	0.0519	0.0440	0.0368	0.0339	0.0322
318.15	0.1347	0.0966	0.0736	0.0647	0.0548	0.0459	0.0422	0.0401
323.15	0.1679	0.1204	0.0917	0.0806	0.0683	0.0572	0.0526	0.0500

Table 2: Solubility of **Methyl 2-(sulfamoylmethyl)benzoate** in Ketones, Esters, and Acetonitrile (Mole Fraction, x)

Temperature (K)	2-Butanone	Acetone	Ethyl Acetate	2-Pentanol	Acetonitrile	Methyl Acetate	Ethyl Formate	Cyclopentanone
272.15	0.0482	0.0523	0.0298	0.0315	0.0345	0.0318	0.0263	0.0567
278.15	0.0593	0.0643	0.0367	0.0388	0.0425	0.0391	0.0324	0.0697
283.15	0.0729	0.0791	0.0451	0.0477	0.0522	0.0481	0.0398	0.0857
288.15	0.0896	0.0972	0.0555	0.0586	0.0642	0.0591	0.0489	0.1054
293.15	0.1102	0.1195	0.0682	0.0721	0.0789	0.0727	0.0601	0.1296
298.15	0.1355	0.1469	0.0838	0.0886	0.0970	0.0894	0.0739	0.1593
303.15	0.1666	0.1806	0.1030	0.1089	0.1193	0.1100	0.0909	0.1959
308.15	0.2048	0.2221	0.1267	0.1339	0.1467	0.1352	0.1118	0.2409
313.15	0.2518	0.2731	0.1558	0.1646	0.1804	0.1663	0.1375	0.2962
318.15	0.3096	0.3358	0.1916	0.2024	0.2218	0.2045	0.1691	0.3643
323.15	0.3807	0.4130	0.2356	0.2489	0.2727	0.2515	0.2079	0.4481

Experimental Protocols

The solubility of **Methyl 2-(sulfamoylmethyl)benzoate** was determined using a gravimetric method.^[1] The experimental procedure is detailed below.

Materials:

- **Methyl 2-(sulfamoylmethyl)benzoate** (Purity > 99%)
- Sixteen organic solvents (analytical grade)
- Thermostatic bath with temperature control (± 0.1 K)
- Analytical balance (± 0.0001 g)
- Isothermal dissolution vessel

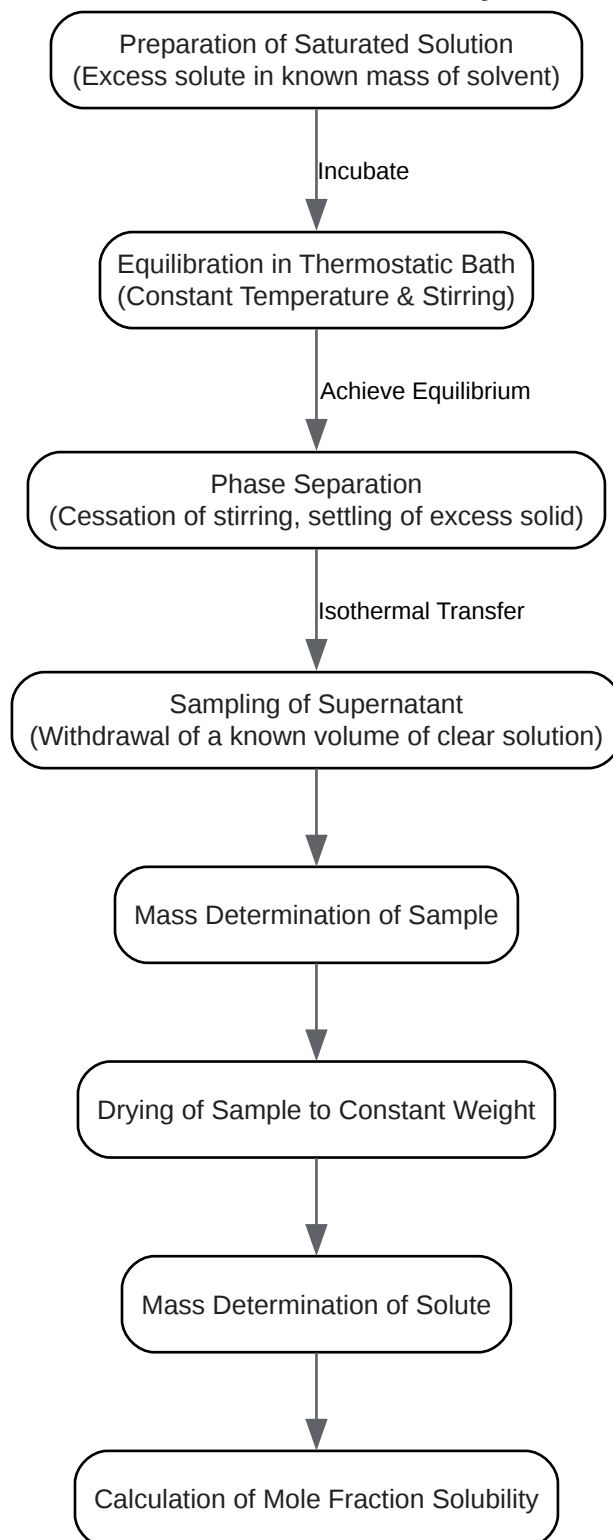
Procedure:

- An excess amount of **Methyl 2-(sulfamoylmethyl)benzoate** was added to a known mass of each of the sixteen solvents in an isothermal dissolution vessel.
- The mixture was continuously stirred and maintained at a constant temperature using the thermostatic bath.
- The solution was allowed to reach equilibrium, which was determined by periodically sampling the supernatant and analyzing its concentration until a constant value was achieved.
- Once equilibrium was reached, the stirring was stopped, and the solution was allowed to settle.
- A known volume of the clear supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.
- The withdrawn sample was immediately weighed and then dried to a constant weight to determine the mass of the dissolved solute.
- The mole fraction solubility was then calculated from the masses of the solute and the solvent.
- This procedure was repeated for each solvent at various temperatures ranging from 272.15 K to 324.15 K.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the gravimetric method used for determining the solubility of **Methyl 2-(sulfamoylmethyl)benzoate**.

Workflow for Gravimetric Solubility Determination

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Caption: Gravimetric solubility determination workflow.

The dissolution of **Methyl 2-(sulfamoylmethyl)benzoate** was found to be an endothermic and spontaneous process.[1] This information is critical for industrial applications, as it helps in predicting the behavior of the compound during crystallization and in designing efficient and controlled manufacturing processes. The provided solubility data and experimental protocol serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

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References

- 1. researchgate.net [researchgate.net]
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